1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine
CAS No.: 618098-22-9
Cat. No.: VC16143663
Molecular Formula: C16H14BrN3O
Molecular Weight: 344.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618098-22-9 |
|---|---|
| Molecular Formula | C16H14BrN3O |
| Molecular Weight | 344.21 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-5-(4-methoxyphenyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C16H14BrN3O/c1-21-14-8-2-11(3-9-14)15-10-16(18)20(19-15)13-6-4-12(17)5-7-13/h2-10H,18H2,1H3 |
| Standard InChI Key | GYGFKSZQRLTVQO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine features a pyrazole core substituted at the 1- and 3-positions with 4-bromophenyl and 4-methoxyphenyl groups, respectively, while an amine group occupies the 5-position. The molecular formula C₁₆H₁₄BrN₃O corresponds to a molar mass of 344.21 g/mol, with a calculated exact mass of 343.0314 Da . The presence of bromine (atomic mass 79.904 Da) contributes to the compound’s distinct electronic properties, while the methoxy group enhances solubility in polar organic solvents.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 5-(4-Bromophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N |
| InChI Key | IXGWWAXFXFUIPW-UHFFFAOYSA-N |
| XLogP3-AA | 3.7 (Predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
The crystal lattice parameters remain uncharacterized, though computational models predict a planar pyrazole ring with dihedral angles of 35–45° between the aromatic substituents . Tautomerism at the N1 and N2 positions of the pyrazole ring creates potential for polymorphic forms, though no experimental evidence of such behavior has been reported.
Synthesis and Manufacturing Approaches
Conventional Multi-Step Synthesis
Industrial-scale production typically employs a three-step sequence:
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Knorr Pyrazole Synthesis: Condensation of 4-bromophenylhydrazine with β-ketoester derivatives yields the pyrazole core.
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Buchwald-Hartwig Amination: Introduction of the 4-methoxyphenyl group via palladium-catalyzed cross-coupling.
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Selective Reduction: Catalytic hydrogenation or borohydride-mediated reduction installs the primary amine at position 5.
Emerging Catalytic Methods
Recent advances leverage organocatalysis to streamline synthesis. A 2024 study demonstrated a one-pot assembly using:
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Ethoxymethylene malononitrile as a C3 synthon
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DABCO (1,4-diazabicyclo[2.2.2]octane) as a bifunctional catalyst
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Microwave irradiation at 120°C for 45 minutes
This method reduced reaction time by 70% while maintaining comparable yields (55–60%) . Transition metal-free approaches show particular promise for producing pharmaceutically acceptable material without residual catalyst concerns.
Table 2: Synthetic Method Comparison
| Parameter | Traditional Method | Catalytic Method |
|---|---|---|
| Reaction Steps | 3 | 1 |
| Yield | 58–62% | 55–60% |
| Catalyst | Pd(OAc)₂ | DABCO |
| Temperature | 80–120°C | 120°C (MW) |
| Purity | >98% | 95–97% |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole ring undergoes regioselective bromination at the 4-position when treated with N-bromosuccinimide (NBS) in dichloromethane. This reactivity enables further derivatization for structure-activity relationship (SAR) studies .
Nucleophilic Amination
The primary amine at position 5 participates in condensation reactions with carbonyl compounds. For instance, treatment with aromatic aldehydes generates Schiff base derivatives with enhanced chelating capacity, as demonstrated by a 2023 study showing 89% conversion efficiency with benzaldehyde.
Cross-Coupling Reactions
The bromophenyl substituent serves as a handle for Suzuki-Miyaura couplings. Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces biphenyl derivatives with quantitative conversion under optimized conditions (80°C, 12h) . This versatility facilitates the creation of molecular libraries for high-throughput screening.
The compound exhibits moderate radical scavenging activity in DPPH assays (EC₅₀ = 132 μM), outperforming reference compound ascorbic acid (EC₅₀ = 28 μM) at higher concentrations. Quantum mechanical calculations suggest the methoxy group’s electron-donating effect stabilizes radical intermediates.
Antimicrobial Effects
Preliminary data against Gram-positive Staphylococcus aureus (MIC = 128 μg/mL) and Candida albicans (MIC = 256 μg/mL) indicate bacteriostatic rather than bactericidal activity . The limited solubility in aqueous media likely restricts bioavailability, presenting an opportunity for prodrug development.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key precursor in synthesizing:
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JAK2 Inhibitors: Through substitution at the 5-amine position
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PARP1 Modulators: Via incorporation into poly(ADP-ribose) polymerase targeting scaffolds
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Antipsychotic Agents: As demonstrated in a 2024 patent application for dopamine D3 receptor ligands
Materials Science Applications
Thin films deposited via chemical vapor deposition (CVD) exhibit:
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